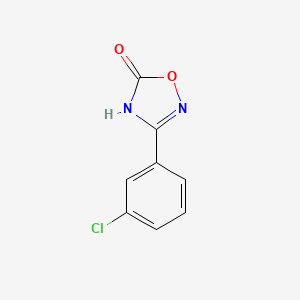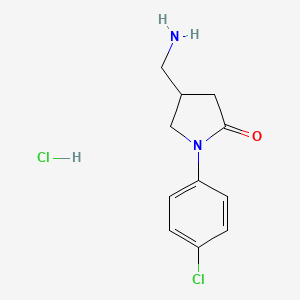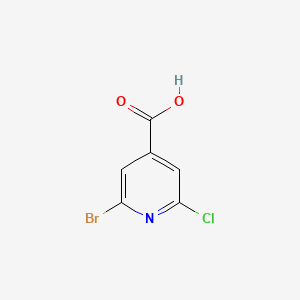
3-(3-氯苯基)-1,2,4-恶二唑-5-醇
描述
The compound “3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol” belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring. This ring is a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a chlorophenyl group, which is a phenyl ring substituted with a chlorine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxadiazoles are typically synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and substituents. Oxadiazoles are generally stable compounds and can exhibit fluorescence .科学研究应用
氧化磷酸化解偶联剂
该化合物已知可作为氧化磷酸化的解偶联剂 。它破坏了线粒体膜上的质子梯度,而质子梯度对于 ATP 合成至关重要。这种作用可用于研究中研究细胞能量产生的机制以及线粒体在各种疾病中的作用。
抗惊厥研究
3-(3-氯苯基)-1,2,4-恶二唑-5-醇的衍生物已被合成并评估了其潜在的抗惊厥特性 。这些研究对于开发治疗癫痫和其他癫痫发作疾病的新治疗剂至关重要。
镇痛活性
研究抗惊厥活性的相同衍生物也已评估了其镇痛(止痛)作用 。这种应用对于疼痛管理研究具有重要意义,特别是在了解疼痛通路和开发非阿片类镇痛剂方面。
作用机制
未来方向
生化分析
Biochemical Properties
3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation, such as ATP synthase. The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity. Additionally, 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use .
Cellular Effects
The effects of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt mitochondrial function by uncoupling the proton gradient, which is crucial for ATP production. This disruption can lead to changes in cellular energy metabolism and can trigger cellular stress responses . Furthermore, 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol can alter gene expression patterns, leading to changes in the production of proteins involved in cell survival and apoptosis.
Molecular Mechanism
At the molecular level, 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these molecules. For instance, 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol can inhibit ATP synthase by binding to its active site, thereby preventing the synthesis of ATP . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol can lead to persistent changes in cellular function, including alterations in metabolic activity and gene expression patterns.
Dosage Effects in Animal Models
The effects of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol have been associated with toxic effects, including cellular apoptosis and organ damage . It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall activity and toxicity of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol.
Transport and Distribution
The transport and distribution of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters and can bind to various proteins within the cell . The distribution of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol can affect its localization and accumulation in different cellular compartments, influencing its overall activity and effects.
Subcellular Localization
The subcellular localization of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol is essential for understanding its function. This compound can be localized to specific cellular compartments, such as mitochondria, where it can exert its effects on mitochondrial function . Additionally, post-translational modifications and targeting signals can direct 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol to specific organelles, influencing its activity and interactions with other biomolecules.
属性
IUPAC Name |
3-(3-chlorophenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJKJKFPTCDTBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1449719.png)

![3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1449722.png)

![{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1449724.png)
![2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1449725.png)
![1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione](/img/structure/B1449727.png)


![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate](/img/structure/B1449735.png)


![(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(tert-butoxycarbonyl)amide](/img/structure/B1449741.png)
